Cas no 144187-52-0 (2-(thiomorpholin-4-yl)aniline)
2-(thiomorpholin-4-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-(4-thiomorpholinyl)-
- 2-(4-thiomorpholinyl)Benzenamine
- 2-(THIOMORPHOLIN-4-YL)PHENYLAMINE
- 2-thiomorpholin-4-ylaniline
- 2-Thiomorpholinoaniline
- Benzenamine,2-(4-thiomorpholinyl)
- Thiomorpholine,benzenamine deriv.
- 2-(thiomorpholin-4-yl)aniline
- F1908-1728
- Benzenamine, 2-(4-thiomorpholinyl)-
- 144187-52-0
- AKOS009212198
- DTXSID00651632
- SCHEMBL9424080
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- Inchi: 1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2
- InChI Key: VBEXUEUPXWSVIC-UHFFFAOYSA-N
- SMILES: S1CCN(C2C=CC=CC=2N)CC1
Computed Properties
- Exact Mass: 194.08800
- Monoisotopic Mass: 194.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Refractive Index: 1.64
- PSA: 54.56000
- LogP: 2.46820
2-(thiomorpholin-4-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T185216-100mg |
2-(thiomorpholin-4-yl)phenylamine |
144187-52-0 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | T185216-500mg |
2-(thiomorpholin-4-yl)phenylamine |
144187-52-0 | 500mg |
$ 475.00 | 2022-06-03 | ||
| TRC | T185216-1g |
2-(thiomorpholin-4-yl)phenylamine |
144187-52-0 | 1g |
$ 730.00 | 2022-06-03 | ||
| Life Chemicals | F1908-1728-0.25g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 0.25g |
$486.0 | 2023-09-07 | |
| Life Chemicals | F1908-1728-0.5g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 0.5g |
$512.0 | 2023-09-07 | |
| Life Chemicals | F1908-1728-1g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
| Life Chemicals | F1908-1728-2.5g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
| Life Chemicals | F1908-1728-5g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
| Life Chemicals | F1908-1728-10g |
2-(thiomorpholin-4-yl)aniline |
144187-52-0 | 95%+ | 10g |
$2264.0 | 2023-09-07 | |
| Ambeed | A309297-1g |
2-Thiomorpholinoaniline |
144187-52-0 | 97% | 1g |
$1233.0 | 2025-02-25 |
2-(thiomorpholin-4-yl)aniline Suppliers
2-(thiomorpholin-4-yl)aniline Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(thiomorpholin-4-yl)aniline
Comprehensive Overview of 2-(Thiomorpholin-4-yl)aniline (CAS No. 144187-52-0): Properties, Applications, and Industry Insights
2-(Thiomorpholin-4-yl)aniline (CAS No. 144187-52-0) is a specialized organic compound featuring a unique thiomorpholine-aniline hybrid structure. This sulfur-containing derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's molecular formula C10H14N2S and molecular weight 194.30 g/mol make it particularly valuable for structure-activity relationship (SAR) studies in drug discovery.
Recent trends in AI-driven drug design and green chemistry have amplified interest in 2-(thiomorpholin-4-yl)aniline derivatives, with researchers exploring its role in developing kinase inhibitors and antimicrobial agents. The compound's electron-rich aromatic system coupled with the thiomorpholine moiety enables diverse chemical modifications, addressing current challenges in targeted drug delivery and metabolic stability optimization. Analytical techniques like HPLC purification and LC-MS characterization are crucial for ensuring the compound's purity in research applications.
The synthesis of CAS 144187-52-0 typically involves nucleophilic aromatic substitution reactions, with growing emphasis on catalytic methods that align with sustainable chemistry principles. Industry reports indicate rising demand for this intermediate in developing next-generation therapeutics, particularly in oncology and CNS drug research. Its logP value (predicted ~2.1) and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies.
Quality control of 2-(thiomorpholine-4-yl)aniline requires stringent spectroscopic verification, including 1H/13C NMR and IR spectroscopy. The compound's stability profile shows excellent compatibility with microwave-assisted synthesis techniques, a hot topic in process chemistry optimization. Recent patent analyses reveal its incorporation in proteolysis targeting chimera (PROTAC) designs, demonstrating its relevance in cutting-edge therapeutic modalities.
From a commercial perspective, 144187-52-0 suppliers are increasingly adopting quality-by-design (QbD) approaches to meet pharmaceutical standards. The compound's structure-property relationships are frequently modeled using computational chemistry tools, reflecting industry's shift toward digital chemistry platforms. Storage typically recommends inert atmosphere protection due to the aniline group's sensitivity, with technical specifications emphasizing ≥98% purity for most research applications.
Emerging applications include its use as a ligand in transition metal catalysis and as a precursor for functional materials. The thiomorpholine ring contributes to enhanced solubility profiles compared to morpholine analogs, addressing formulation challenges in drug development pipelines. Safety assessments indicate standard handling procedures for amino compounds, with particular attention to industrial hygiene practices during scale-up processes.
Market analysts note growing interest in custom synthesis of 2-(thiomorpholin-4-yl)aniline analogs, driven by pharmaceutical companies seeking intellectual property expansion. The compound's chromatographic behavior has been extensively studied to support analytical method development, with reversed-phase HPLC being the predominant technique. These characteristics position CAS 144187-52-0 as a valuable tool for medicinal chemistry innovation in the era of precision medicine.
Recent scientific literature highlights its utility in constructing heterocyclic scaffolds, particularly for kinase inhibitor libraries. The compound's structure-activity landscape continues to be explored through high-throughput screening platforms, with particular focus on its pharmacophore features. These developments align with current industry priorities in fragment-based drug discovery and computational lead optimization strategies.
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